molecular formula C13H14F3N5O2 B2532808 (5S,7R)-5-(1,3-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 2126144-24-7

(5S,7R)-5-(1,3-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2532808
CAS No.: 2126144-24-7
M. Wt: 329.283
InChI Key: GYUJVZMKFLVFAV-WCBMZHEXSA-N
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Description

(5S,7R)-5-(1,3-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid features a pyrazolo[1,5-a]pyrimidine core with distinct stereochemical and substituent characteristics:

  • Stereochemistry: The (5S,7R) configuration confers specific three-dimensional orientation, influencing receptor binding and metabolic stability.
  • Position 7: A trifluoromethyl (CF₃) group enhances lipophilicity and electron-withdrawing effects. Position 2: A carboxylic acid moiety improves solubility and enables ionic interactions.

Properties

IUPAC Name

(5S,7R)-5-(1,3-dimethylpyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N5O2/c1-6-7(5-20(2)18-6)8-3-10(13(14,15)16)21-11(17-8)4-9(19-21)12(22)23/h4-5,8,10,17H,3H2,1-2H3,(H,22,23)/t8-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUJVZMKFLVFAV-WCBMZHEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2CC(N3C(=CC(=N3)C(=O)O)N2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1[C@@H]2C[C@@H](N3C(=CC(=N3)C(=O)O)N2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5S,7R)-5-(1,3-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antiviral effects, and potential as an enzyme inhibitor.

Anticancer Activity

Research has shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer potential. For instance, compounds with structural similarities to the target compound have demonstrated cytotoxic effects against various cancer cell lines. A study indicated that certain pyrazolo[1,5-a]pyrimidines inhibited cancer cell proliferation with IC50 values ranging from 0.01 µM to 8.12 µM in assays against breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancer cells .

Case Study: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications in the substituents significantly influenced the anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives. For example, compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups. The most potent compounds identified had IC50 values lower than those of established chemotherapeutics like etoposide .

Antiviral Activity

The target compound's structural framework suggests potential antiviral properties. Similar compounds have been evaluated for their ability to inhibit HIV-1 integrase activity. One study reported that derivatives of tetrahydropyrazolo[1,5-a]pyrimidines showed IC50 values as low as 74 nM against integrase-catalyzed strand transfer and inhibited HIV-1 replication with an IC95 value of 63 nM in cell culture . This highlights the potential for developing antiviral agents based on this scaffold.

Enzyme Inhibition

Pyrazolo[1,5-a]pyrimidines are also known for their role as enzyme inhibitors. Specifically, they have been investigated for their ability to modulate Bruton’s tyrosine kinase (BTK), a critical target in treating various cancers and autoimmune diseases. The compound's ability to inhibit BTK could provide a therapeutic avenue for diseases such as chronic lymphocytic leukemia (CLL) and other B-cell malignancies .

Research Findings Summary

The following table summarizes key findings related to the biological activities of compounds structurally related to This compound :

Activity Cell Line/Target IC50 Value Reference
AnticancerMCF-70.01 - 8.12 µM
AnticancerA5490.01 - 8.12 µM
AntiviralHIV-1 Integrase74 nM (IC50)
AntiviralHIV-1 Replication63 nM (IC95)
Enzyme InhibitionBruton’s Tyrosine KinaseNot specified

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in the field of medicinal chemistry due to its potential biological activities. Research indicates that derivatives of tetrahydropyrazolo[1,5-a]pyrimidines exhibit various pharmacological properties, including:

  • Antimicrobial Activity : Compounds with similar structural features have been developed as antimicrobial agents against pathogens such as Mycobacterium tuberculosis .
  • Anticancer Properties : Some studies suggest that pyrazolo[1,5-a]pyrimidine derivatives may inhibit cancer cell proliferation and induce apoptosis in various cancer types .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been explored in preclinical studies .

Agricultural Applications

In the agricultural sector, (5S,7R)-5-(1,3-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is being investigated for its potential as a fungicide . Its efficacy against plant pathogenic microorganisms makes it a candidate for developing new agricultural fungicides . The compound's trifluoromethyl group enhances its biological activity and stability in environmental conditions.

Material Science Applications

The unique chemical structure of this compound also opens avenues for applications in materials science . Research into its properties may lead to the development of advanced materials with specific electronic or optical characteristics. The incorporation of pyrazolo[1,5-a]pyrimidine derivatives into polymer matrices has been suggested to enhance material properties such as thermal stability and mechanical strength .

Case Studies and Research Findings

A variety of case studies highlight the compound's applications:

  • Antimicrobial Studies : A study synthesized and characterized several pyrazolo[1,5-a]pyrimidine derivatives that demonstrated significant antimicrobial activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) indicated that modifications at specific positions enhanced efficacy .
  • Agricultural Efficacy : Research focused on the synthesis of fungicidal compositions containing this compound showed promising results in controlling plant diseases caused by fungi. Field trials demonstrated effective disease management compared to conventional fungicides .
  • Material Properties : Investigations into the incorporation of pyrazolo[1,5-a]pyrimidine derivatives into polymer systems revealed improved mechanical properties and thermal stability. This suggests potential applications in creating high-performance materials for various industrial uses .

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The carboxylic acid group (-COOH) at position 2 undergoes standard acid-catalyzed or coupling reactions to form derivatives such as esters, amides, and hydrazides.

Reaction TypeReagents/ConditionsProductSource
Amide CouplingEDCI/HOBt, amines2-Carboxamide derivatives (e.g., hydrazides, as seen in structurally related compounds)
EsterificationMethanol/H<sup>+</sup>, SOCl<sub>2</sub>Methyl ester or acyl chloride intermediates
DecarboxylationThermal (>200°C) or acidic conditionsPyrazolo[1,5-a]pyrimidine derivatives with loss of CO<sub>2</sub>

Key Findings :

  • Hydrazide derivatives (e.g., carbohydrazides) are precursors for further functionalization in medicinal chemistry applications .

  • Decarboxylation under thermal conditions simplifies the scaffold but reduces polarity.

Trifluoromethyl Group Reactivity

The -CF<sub>3</sub> group at position 7 is generally inert under mild conditions but participates in nucleophilic substitution or radical reactions under harsh conditions.

Reaction TypeReagents/ConditionsOutcomeSource
Nucleophilic SubstitutionStrong bases (e.g., KOtBu), nucleophilesReplacement of -CF<sub>3</sub> with -OR or -NR<sub>2</sub> (rare, requires extreme conditions)
Radical FluorinationXeF<sub>2</sub>, UV lightExchange of -CF<sub>3</sub> with other fluorinated groups

Key Findings :

  • Trifluoromethyl groups are typically retained in final pharmaceutical candidates due to their metabolic stability and lipophilicity .

Pyrazole Ring Modifications

The 1,3-dimethylpyrazole substituent at position 5 can undergo electrophilic substitution or oxidation.

Reaction TypeReagents/ConditionsProductSource
Electrophilic Aromatic SubstitutionHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitro-substituted pyrazole derivatives
OxidationKMnO<sub>4</sub>, acidic conditionsPyrazole ring hydroxylation or cleavage

Key Findings :

  • Methyl groups on the pyrazole ring enhance steric hindrance, limiting regioselectivity in substitution reactions.

Heterocyclic Core Functionalization

The tetrahydropyrazolo[1,5-a]pyrimidine core participates in ring-opening or annulation reactions.

Reaction TypeReagents/ConditionsOutcomeSource
Ring-OpeningStrong acids (e.g., H<sub>2</sub>SO<sub>4</sub>)Cleavage to pyrazole and pyrimidine fragments
AnnulationDiethyl acetylenedicarboxylateFormation of fused polycyclic structures (e.g., indazole derivatives)

Key Findings :

  • Ring-opening reactions are reversible and highly dependent on pH.

  • Annulation strategies expand the scaffold’s complexity for drug discovery .

Stereochemical Considerations

The (5S,7R) stereochemistry influences reaction outcomes:

  • Diastereoselectivity : Chiral centers direct nucleophilic attacks on the pyrimidine ring.

  • Catalytic Asymmetric Synthesis : Transition metal catalysts (e.g., Pd, Ru) enhance enantioselectivity in derivative formation .

Comparison with Similar Compounds

Stereochemical Variants

  • (5R,7S)-5-(4-Ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic Acid ():
    • Key Differences :
  • Stereochemistry : Inverted configurations at positions 5 and 6.
  • Substituent at Position 5 : 4-Ethylphenyl replaces 1,3-dimethylpyrazole.
  • Carboxylic Acid Position : At position 3 instead of 2.
    • Impact : Altered stereochemistry and substituent placement may reduce affinity for targets sensitive to pyrazole interactions.

Substituent Variations at Position 5

  • 5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic Acid ():
    • Key Differences :
  • Position 5 Substituent : Ethyl group instead of dimethylpyrazole.
  • Carboxylic Acid Position : Position 3.

    • Impact : Reduced steric bulk may enhance membrane permeability but diminish target specificity.
  • 7-(Difluoromethyl)-5-(p-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic Acid ():

    • Key Differences :
  • Position 7 Substituent : Difluoromethyl (CF₂H) instead of CF₃.
  • Position 5 Substituent: p-Tolyl (methylphenyl) group. p-Tolyl may enhance π-π stacking but reduce polar interactions.

Trifluoromethyl Group Modifications

  • 5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid ():
    • Key Differences :
  • Position 5 Substituent : Furan-2-yl introduces an oxygen atom for hydrogen bonding.
  • Core Structure : Aromatic pyrimidine ring (unsaturated) vs. tetrahydropyrimidine.
    • Impact : Furan’s electronegativity may improve solubility, while the unsaturated core reduces flexibility.

Aromatic vs. Aliphatic Substituents

  • 3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine ():
    • Key Differences :
  • Substituents : Dichlorophenyl and fluorophenyl groups at positions 3 and 5.
  • Impact: Chlorine and fluorine atoms enhance lipophilicity and halogen bonding but eliminate carboxylic acid functionality, reducing solubility.

Comparative Data Table

Compound Name Substituent (Position 5) Substituent (Position 7) Carboxylic Acid Position Core Saturation Key Bioactivity Insights
Target Compound 1,3-Dimethylpyrazol-4-yl CF₃ 2 Yes High specificity (pyrazole interactions)
(5R,7S)-5-(4-Ethylphenyl)-7-CF₃ analog () 4-Ethylphenyl CF₃ 3 Yes Reduced pyrazole-mediated activity
5-Ethyl-7-CF₃-3-carboxylic acid () Ethyl CF₃ 3 Yes Improved permeability, lower specificity
7-(CF₂H)-5-(p-tolyl) analog () p-Tolyl CF₂H 3 Yes Lower metabolic stability
5-(Furan-2-yl)-7-CF₃-2-carboxylic acid () Furan-2-yl CF₃ 2 No Enhanced solubility, rigid core
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-CF₃ () 4-Fluorophenyl CF₃ None No High lipophilicity, halogen bonding

Research Findings and Implications

  • Stereochemistry : The (5S,7R) configuration in the target compound optimizes spatial alignment for receptor binding, as inverted configurations (e.g., ) show reduced activity.
  • Trifluoromethyl vs. Difluoromethyl : CF₃ at position 7 enhances metabolic stability compared to CF₂H (), critical for prolonged drug action.
  • Carboxylic Acid Position : Placement at position 2 (target compound, ) improves solubility over position 3 analogs (), aiding bioavailability.
  • Pyrazole vs. Aromatic Groups : The 1,3-dimethylpyrazole substituent (target compound) offers unique hydrogen-bonding and steric effects, unlike phenyl or furan derivatives ().

Q & A

Q. Table 1: Synthesis Optimization Strategies

Reaction TypeConditionsYieldEvidence
Amide CouplingHATU/DIPEA, DMF, 3 days58–70%
Negishi CouplingPd(dba)₂/CPhos, THF6–30%

Basic: How can stereochemical configuration (5S,7R) be confirmed experimentally?

Methodological Answer:
The stereochemistry is verified using NMR spectroscopy and X-ray crystallography :

  • NMR Analysis : NOESY (Nuclear Overhauser Effect Spectroscopy) identifies spatial proximity of protons. For example, syn- and anti-isomers of related tetrahydropyrazolo[1,5-a]pyrimidines were distinguished via coupling constants and NOE correlations .
  • X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation. A study on a trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine resolved spatial arrangements with an R factor of 0.051 .

Advanced: How do structural modifications (e.g., substituents on pyrazole/pyrimidine rings) influence bioactivity?

Methodological Answer:
Quantitative Structure-Activity Relationship (QSAR) modeling and bioisosteric replacement are key strategies:

  • Trifluoromethyl Group : Enhances metabolic stability and hydrophobic interactions. In mycobacterial studies, analogs with CF₃ exhibited improved target binding (EchA6 enzyme) .
  • Pyrazole Substituents : 1,3-Dimethyl groups reduce steric hindrance, improving solubility. Replacement with bulkier groups (e.g., 4-ethylphenyl) decreased activity in kinase assays .
  • Carboxylic Acid vs. Amide : The free acid moiety enhances hydrogen bonding with targets (e.g., ABCC4 inhibition), while amides improve cell permeability .

Q. Table 2: Substituent Effects on Bioactivity

SubstituentObserved EffectEvidence
CF₃ at C7Increased target binding affinity
1,3-DimethylpyrazoleImproved solubility
Carboxylic acidEnhanced H-bonding with ABCC4

Advanced: How can contradictory bioactivity data across assays be resolved?

Methodological Answer:
Discrepancies often arise from assay conditions or off-target effects. Mitigation strategies include:

  • Orthogonal Assays : Validate hits using fluorescence-based (e.g., HTRF) and cell-free enzymatic assays .
  • Target Engagement Studies : Use photoaffinity labeling or SPR (Surface Plasmon Resonance) to confirm direct binding .
  • Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Advanced: What computational methods are effective for designing analogs with improved potency?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict binding poses with targets (e.g., PI3Kδ inhibitors). Fluorine substitution at specific positions improved hydrophobic interactions in MD trajectories .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent modifications to prioritize synthetic efforts .

Basic: Which analytical techniques are critical for purity assessment?

Methodological Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to resolve diastereomers .
  • HRMS : Confirm molecular weight with <2 ppm error .
  • 19F NMR : Verify trifluoromethyl group integrity (δ = -60 to -70 ppm) .

Advanced: How to address low yields in stereoselective synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Temporarily introduce groups (e.g., Boc-protected amines) to direct stereochemistry, later removed via hydrolysis .
  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with palladium catalysts for enantioselective C–C bond formation .

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